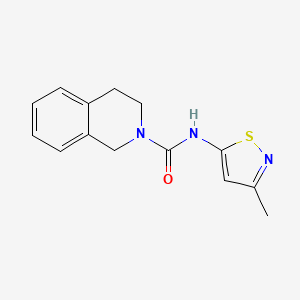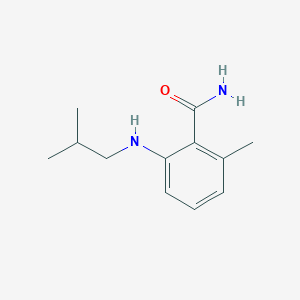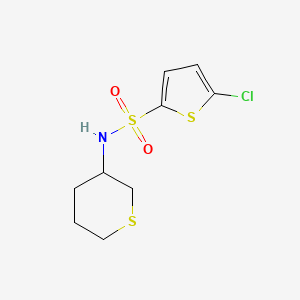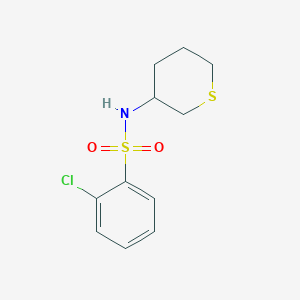![molecular formula C16H17N5OS B7584677 N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide](/img/structure/B7584677.png)
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide, also known as MTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTA is a member of the family of compounds called triazoles, which have been shown to have a variety of biological activities.
作用機序
The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In cancer research, this compound has been shown to induce apoptosis and inhibit the growth of tumor cells. Inflammatory diseases have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One advantage of using N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide in lab experiments is its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. Additionally, this compound is relatively easy to synthesize and can be modified to create derivatives with different properties. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide. One area of interest is the development of this compound derivatives with improved properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be studied in combination with other compounds to determine if it has synergistic effects.
合成法
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(thiophen-2-ylmethyl)acetamide with 4-(1,2,4-triazol-1-yl)aniline in the presence of a base. Other methods involve the use of different starting materials or modifications to the reaction conditions.
科学的研究の応用
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide has been studied for its potential therapeutic properties in a variety of areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death. Inflammatory diseases, such as rheumatoid arthritis, have also been targeted by this compound due to its anti-inflammatory properties. Additionally, this compound has been studied for its potential use as an antifungal and antibacterial agent.
特性
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)-2-[4-(1,2,4-triazol-1-yl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-20(10-15-3-2-8-23-15)16(22)9-18-13-4-6-14(7-5-13)21-12-17-11-19-21/h2-8,11-12,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINKXZUVYXRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)CNC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
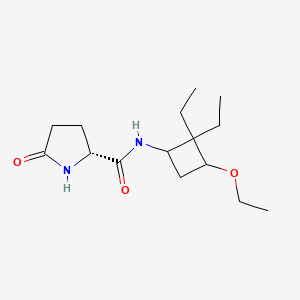
![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
